molecular formula C15H9F4N5O B2830364 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide CAS No. 921103-38-0

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide

Cat. No. B2830364
CAS RN: 921103-38-0
M. Wt: 351.265
InChI Key: PGURXVFHOJSEEY-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative with a tetrazole group attached. Benzamides are a class of compounds containing a carboxamido functional group (CONH2) attached to a benzene ring . Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution or coupling reactions .


Molecular Structure Analysis

The molecular structure would likely consist of a benzene ring core, with the difluorophenyl and tetrazolyl groups providing additional complexity and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the tetrazole and difluorophenyl groups. Tetrazoles can participate in various reactions such as cycloadditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its stability and lipophilicity .

Scientific Research Applications

Catalysis and Radical Chemistry

The difluorophenyl substituents in this compound can influence its reactivity and electronic properties. Researchers have explored its use as a catalyst or as a precursor for radical reactions. For instance, recent studies have investigated the effects of difluorophenyl substituents on the structural, redox, and magnetic properties of Blatter radicals. These radicals play a crucial role in catalysis and organic synthesis.

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). These receptors are of significant clinical interest, as they are the target of many antipsychotic drugs.

Mode of Action

This compound acts as an antagonist at the Dopamine D2 receptor . An antagonist is a type of ligand or drug that blocks or dampens agonist-mediated responses rather than provoking a biological response itself upon binding to a receptor.

properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F4N5O/c16-9-5-4-8(6-12(9)19)24-13(21-22-23-24)7-20-15(25)14-10(17)2-1-3-11(14)18/h1-6H,7H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGURXVFHOJSEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide

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